![molecular formula C15H17ClF3N7O B13058106 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-(2-cyanoethanimidoyl)acetohydrazide](/img/structure/B13058106.png)
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-(2-cyanoethanimidoyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and a cyanoethanimidoyl group
Vorbereitungsmethoden
The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide involves multiple steps. One common synthetic route starts with the preparation of the pyridine derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with a cyanoethanimidoyl compound to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the piperazine ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Wissenschaftliche Forschungsanwendungen
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine and pyridine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The cyanoethanimidoyl group may also play a role in its biological activity by interacting with cellular components. The exact pathways and targets are still under investigation, but preliminary studies suggest it may affect signal transduction pathways and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
3-chloro-5-(trifluoromethyl)pyridine derivatives: These compounds share the pyridine ring with chlorine and trifluoromethyl substitutions and are used in various chemical applications.
Piperazine derivatives: Compounds with a piperazine ring are widely studied for their pharmacological properties.
Cyanoethanimidoyl compounds: These compounds are known for their reactivity and potential use in synthetic chemistry .
The uniqueness of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide lies in its combination of these functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C15H17ClF3N7O |
|---|---|
Molekulargewicht |
403.79 g/mol |
IUPAC-Name |
N-[(Z)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C15H17ClF3N7O/c16-11-7-10(15(17,18)19)8-22-14(11)26-5-3-25(4-6-26)9-13(27)24-23-12(21)1-2-20/h7-8H,1,3-6,9H2,(H2,21,23)(H,24,27) |
InChI-Schlüssel |
QTJVFFSKKGAZCT-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN(CCN1CC(=O)N/N=C(/CC#N)\N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Kanonische SMILES |
C1CN(CCN1CC(=O)NN=C(CC#N)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((2-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058028.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate](/img/structure/B13058047.png)
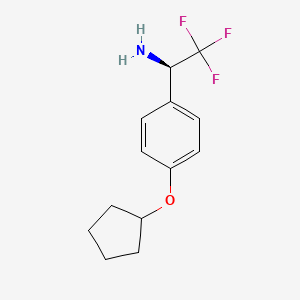
![(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13058051.png)
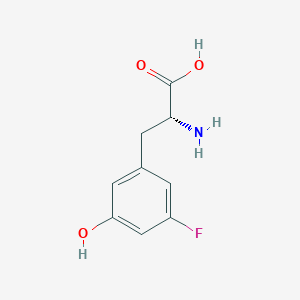
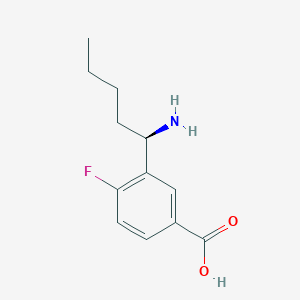
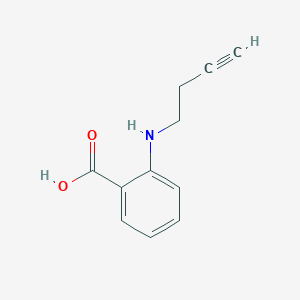
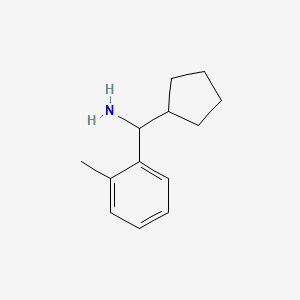

![7-Oxa-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13058077.png)
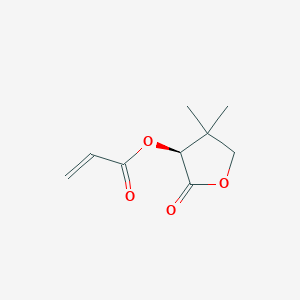
![12,15,18-Trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,22,26-decaene](/img/structure/B13058092.png)
![(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl](/img/structure/B13058095.png)
![tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B13058110.png)
